molecular formula C22H20N2O6 B2825144 5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021023-83-5

5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one

Cat. No. B2825144
CAS RN: 1021023-83-5
M. Wt: 408.41
InChI Key: VREDPVLPIQOKQM-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4H-pyran-4-one, also known as BFPP, is a compound that has been extensively studied for its potential therapeutic applications. This molecule is a pyranone derivative that has been shown to exhibit a variety of biochemical and physiological effects. In

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

  • Compounds bearing the piperazine and furan moieties, similar to the core structure of the specified compound, have been synthesized and evaluated for their antimicrobial activities. Notably, derivatives incorporating piperazine and furan rings have demonstrated good to moderate activity against a range of microorganisms, suggesting potential utility in developing new antimicrobial agents (Bektaş et al., 2007).

Organic Synthesis and Methodology

  • Research into the synthesis of heterocyclic compounds, including those with piperazine and furan components, highlights the versatility of these motifs in organic chemistry. For example, strategies for synthesizing 2-substituted piperazines underscore the role of these structures in constructing complex organic molecules with potential applications in drug discovery and material science (Clark & Elbaum, 2007).

Drug Discovery and Development

  • The fusion of piperazine and furan rings into complex organic molecules has been explored for their pharmacological potential. For instance, compounds designed with these structural features have been assessed for their receptor binding affinities, offering insights into the design of novel therapeutic agents with selective activity profiles (Rault et al., 1996).

Materials Science and High-Energy Materials

  • The incorporation of furan and piperazine units into polyheterocyclic frameworks has been investigated for the creation of high-energy materials. Such studies provide a foundation for understanding how the unique electronic and structural properties of these motifs contribute to the performance characteristics of advanced materials (Fershtat & Makhova, 2016).

properties

IUPAC Name

2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c25-17-13-19(30-15-20(17)29-14-16-5-2-1-3-6-16)22(27)24-10-8-23(9-11-24)21(26)18-7-4-12-28-18/h1-7,12-13,15H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREDPVLPIQOKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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